6-Ethyl-2-phenylquinoline-4-carboxylic acid
Overview
Description
6-Ethyl-2-phenylquinoline-4-carboxylic acid is a chemical compound offered by several suppliers for experimental and research use . Its molecular formula is C18H15NO2 and it has a molecular weight of 277.32 .
Molecular Structure Analysis
The molecular structure of 6-Ethyl-2-phenylquinoline-4-carboxylic acid consists of 18 carbon atoms, 15 hydrogen atoms, and 2 oxygen atoms .Scientific Research Applications
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Histone Deacetylase Inhibitors
- Field : Medicinal and Pharmaceutical Chemistry .
- Application : The 2-substituted phenylquinoline-4-carboxylic acid group was introduced to the cap moiety of Histone Deacetylase (HDAC) inhibitors .
- Method : 30 compounds were synthesized with hydroxamic acid or hydrazide zinc-binding groups .
- Results : Active compound D28 and its analog D29 exhibited significant HDAC3 selectivity against HDAC1, 2, 3, and 6 . Molecule D28 induced G2/M cell cycle arrest and promoted apoptosis, contributing to its anticancer effects .
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Functionalized Quinoline Motifs
- Field : Medicinal Chemistry .
- Application : Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
- Method : Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
- Results : The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .
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Pharmacological Applications
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Topoisomerase II Inhibitors
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Nanotechnology
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Anti-Inflammatory Activity
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Antiproliferative Activities
- Field : Medicinal Chemistry .
- Application : The 2-substituted phenylquinoline-4-carboxylic acid group was introduced to the cap moiety of HDAC inhibitors . Active compound D28 and its analog D29 exhibited significant HDAC3 selectivity against HDAC1, 2, 3, and 6 .
- Method : 30 compounds were synthesized with hydroxamic acid or hydrazide zinc-binding groups .
- Results : Induction of G2/M cell cycle arrest and promotion of apoptosis make important contributions to the anticancer effects of molecule D28 .
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Synthesis of Bioactive Chalcone Derivatives
- Field : Organic Chemistry .
- Application : Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry .
- Method : Various synthesis protocols have been reported for the construction of this scaffold .
- Results : The main part of this review focuses on and highlights the above-mentioned synthesis procedures .
properties
IUPAC Name |
6-ethyl-2-phenylquinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-2-12-8-9-16-14(10-12)15(18(20)21)11-17(19-16)13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIHUXGUSZRWMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360687 | |
Record name | 6-ethyl-2-phenylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-2-phenylquinoline-4-carboxylic acid | |
CAS RN |
436091-45-1 | |
Record name | 6-ethyl-2-phenylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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